molecular formula C4H2Cl2N2O B599781 4,6-Dichloropyridazin-3(2H)-one CAS No. 17285-37-9

4,6-Dichloropyridazin-3(2H)-one

Cat. No.: B599781
CAS No.: 17285-37-9
M. Wt: 164.973
InChI Key: WUEIRRXSGRRWKG-UHFFFAOYSA-N
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Description

4,6-Dichloropyridazin-3(2H)-one is a heterocyclic compound with the molecular formula C4H2Cl2N2O It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a keto group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloropyridazin-3(2H)-one typically involves the chlorination of pyridazinone derivatives. One common method includes the reaction of pyridazin-3(2H)-one with chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the 4 and 6 positions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloropyridazin-3(2H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: The keto group at the 3 position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperatures.

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water), ambient temperature.

Major Products Formed

    Substitution: Formation of substituted pyridazinones with various functional groups.

    Reduction: Formation of 4,6-dichloropyridazin-3-ol.

    Oxidation: Formation of more oxidized derivatives, potentially leading to ring-opening products.

Scientific Research Applications

4,6-Dichloropyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other regulatory proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4,6-Dichloropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

4,6-Dichloropyridazin-3(2H)-one can be compared with other similar compounds, such as:

    4,6-Dichloropyridazin-3-amine: Similar structure but with an amine group instead of a keto group, leading to different reactivity and applications.

    3,6-Dichloropyridazine: Lacks the keto group, resulting in different chemical properties and uses.

    4,6-Dichloropyrimidine: Contains a similar ring structure but with nitrogen atoms at different positions, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3,5-dichloro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEIRRXSGRRWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728630
Record name 4,6-Dichloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17285-37-9
Record name 4,6-Dichloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4,6-Trichloro-pyridazine (34.39 g, 187.5 mmol) in 100 mL acetic acid was heated at reflux for three hours. The resulting mixture was cooled to room temperature and filtered. The filtrate was diluted with ethylacetate. This was washed three times with water, washed with brine, dried over anhydrous MgSO4, concentrated in vacuo, and purified by flash chromatography (30% ethylacetate/hexanes) to yield 4,6-Dichloro-2H-pyridazin-3-one (6.143 g, 37.23 mmol). MS (ESI) 165.0 (M+H)+.
Quantity
34.39 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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